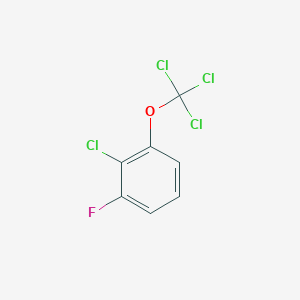

2-Chloro-1-fluoro-3-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

2-chloro-1-fluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSGEPGXYJRNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

The synthesis generally starts from chlorinated benzene derivatives such as 1,3,5-trichlorobenzene or related compounds. These precursors undergo selective fluorine-chlorine exchange reactions to introduce fluorine atoms at specific positions on the aromatic ring.

Fluorination is often performed using alkali metal fluorides (e.g., potassium fluoride) in the presence of polar aprotic solvents like dimethyl sulfoxide or under catalytic conditions with halogen transfer catalysts to facilitate substitution of chlorine by fluorine.

For example, 3,5-difluorochlorobenzene can be prepared by reacting 1,3,5-trichlorobenzene with potassium fluoride at elevated temperatures (130–200 °C), sometimes with catalysts such as tetrakis(diethylamino)phosphonium bromide to improve yield and selectivity.

Fluorination of Trichloromethoxy Groups

The introduction of the trichloromethoxy (-OCCl3) group onto the benzene ring is achieved by chlorination of methyl or methoxy substituents under photochemical or catalytic conditions.

Subsequent fluorination of the trichloromethoxy group to achieve fluorinated derivatives like 2-chloro-1-fluoro-3-(trichloromethoxy)benzene is performed using anhydrous hydrogen fluoride (HF) in the presence of Lewis acid catalysts such as antimony pentachloride (SbCl5) or other metal halides (Nb, Ti, Sn, W, Ta, Zr, Al) to promote halogen exchange.

The fluorination reaction is typically conducted in stainless steel autoclaves under controlled temperature (30–100 °C) and pressure (up to 25 bars), with continuous stirring to ensure homogeneous reaction conditions.

Reaction times vary from 1 to 6 hours depending on temperature and catalyst loading, with higher temperatures favoring complete fluorination but requiring careful control to minimize by-products.

Photochemical Chlorination of Alkyl Side Chains

The preparation of trichloromethyl-substituted benzene intermediates involves photochemical chlorination of methyl-substituted benzenes using chlorine gas under controlled light exposure (mercury lamps or LED lamps with wavelengths 350–700 nm) and temperature (0–85 °C).

This free radical chain reaction requires precise control of chlorine dosing and illumination intensity to avoid over-chlorination or ring chlorination side reactions.

The photochemical method can be performed batchwise or continuously, with post-reaction purification by fractional distillation or molecular distillation to isolate high-purity trichloromethyl derivatives.

Lewis acid catalysts such as SbCl5 significantly enhance the fluorination of trichloromethoxy groups, enabling selective chlorine-to-fluorine exchange under milder conditions compared to catalyst-free reactions.

The nature of the metal center and halide in the catalyst affects activity; SbCl5 has been identified as an effective catalyst, while others like Nb, Ti, Sn, W, Ta, Zr, and Al halides show varying efficiencies.

The amount of anhydrous HF is critical: stoichiometric amounts (around 3–4 equivalents relative to substrate) yield high conversion and selectivity, whereas excess HF leads to by-product formation and reduced yield.

Reaction temperature influences the rate of fluorination and product distribution; 50 °C is optimal for complete conversion with minimized side reactions.

The preparation of this compound involves:

Step 1: Selective fluorination of chlorinated benzene precursors by halogen exchange using alkali metal fluorides under high temperature and catalytic conditions to introduce fluorine atoms at desired ring positions.

Step 2: Photochemical chlorination of methyl-substituted benzenes to form trichloromethyl groups on the aromatic ring, employing controlled illumination and chlorine dosing.

Step 3: Catalytic fluorination of trichloromethoxy substituents using anhydrous hydrogen fluoride in the presence of Lewis acid catalysts such as antimony pentachloride, conducted in autoclaves under controlled temperature and pressure.

Step 4: Purification of the target compound by fractional or molecular distillation to achieve high purity suitable for further applications.

The preparation of this compound is a complex process requiring precise control over halogenation and fluorination steps. The use of Lewis acid catalysts and anhydrous hydrogen fluoride under controlled autoclave conditions is central to achieving high conversion and selectivity. Photochemical methods enable the formation of trichloromethyl substituents with controlled chlorination depth. Optimization of reaction parameters such as temperature, pressure, catalyst type, and reagent stoichiometry is essential to maximize yield and minimize by-products.

This synthesis approach is supported by detailed experimental data from patent literature and peer-reviewed studies, ensuring a robust and scalable methodology for the preparation of this specialized organohalogen compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of corresponding phenols and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₇H₃Cl₄F₁O

Molecular Weight: 263.91 g/mol

IUPAC Name: 2-Chloro-1-fluoro-3-(trichloromethoxy)benzene

The compound features a benzene ring substituted with chlorine, fluorine, and a trichloromethoxy group. This unique structure contributes to its reactivity and utility in various chemical processes.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo nucleophilic and electrophilic substitutions allows for the creation of more complex molecules.

Common Reactions:

- Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles, leading to diverse derivatives.

- Electrophilic Aromatic Substitution: The benzene ring can react with electrophiles, facilitating the introduction of various functional groups.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Derivatives with substituted halogens |

| Electrophilic Aromatic Substitution | Nitric acid, sulfuric acid | Nitro and sulfonic acid derivatives |

Pharmaceuticals

The compound is instrumental in the development of new pharmaceuticals. Fluorinated compounds are known to enhance biological activity due to their improved metabolic stability and bioavailability.

Case Study:

In drug discovery, this compound has been utilized to synthesize fluorinated analogs of existing drugs, leading to compounds with enhanced efficacy against specific targets. For instance, its derivatives have shown promise in targeting certain cancer cell lines.

Materials Science

In materials science, this compound is used to synthesize advanced materials with desirable properties such as high thermal stability and resistance to chemical degradation.

Applications Include:

- Development of coatings that withstand harsh environments.

- Creation of polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from studies on substituted benzene derivatives (e.g., nitro-, chloro-, and trifluoromethyl-substituted benzenes) can be extrapolated to infer general trends in physicochemical behavior. Below is a comparative analysis based on substituent effects and mechanisms observed in analogous systems:

Substituent Effects on Electronic Properties

- Electron-Withdrawing Groups (EWGs): The trichloromethoxy group (-OCCCl₃) is a strong EWG due to the inductive effect of chlorine atoms. Similar to the nitro group (-NO₂) in 2-chloro-1-nitro-3-(trifluoromethyl)benzene (CAS 39974-35-1) , this group reduces electron density on the benzene ring, stabilizing negative charges and influencing desorption or dissociation processes under electron impact . Fluorine (F) and chlorine (Cl) substituents also act as EWGs, further polarizing the aromatic system. For instance, studies on 1-chloro-2-(trifluoromethyl)benzene derivatives highlight reduced electron density at the ring center, which correlates with altered fragmentation pathways under electron-stimulated desorption (ESD) .

Reactivity and Stability

- Desorption and Fragmentation Mechanisms:

- In condensed-phase benzene derivatives, substituents like Cl and F influence the dominance of dipole dissociation (DD) versus dissociative electron attachment (DEA) . For example, in benzene/Pt systems, DD dominates at higher electron energies (>100 eV), producing lighter fragments (e.g., H⁺, C₂H₂⁻) . Heavy substituents (e.g., -OCCCl₃) may shift fragmentation pathways toward heavier ions due to increased steric hindrance and stabilization of transient anions .

- Secondary Electron Interactions:

Substrates like platinum (Pt) generate secondary electrons (<20 eV) that enhance DEA, particularly for anions . A trichloromethoxy group’s electron-withdrawing nature could amplify this effect by stabilizing negative charges, though direct evidence is lacking.

Comparative Data Table

Biological Activity

2-Chloro-1-fluoro-3-(trichloromethoxy)benzene is an organofluorine compound with significant interest in medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound's chemical structure is characterized by the presence of chlorine, fluorine, and trichloromethoxy groups, which contribute to its reactivity and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1404193-79-8 |

| Molecular Formula | C8H3Cl4F |

| Molecular Weight | 297.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that halogenated compounds often possess antimicrobial properties. For instance, compounds similar in structure have demonstrated efficacy against various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of enzymatic functions.

-

Inhibition of Enzymatic Activity :

- The compound has been evaluated for its ability to inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission. In vitro studies have reported reversible inhibition in the nanomolar to micromolar range, indicating potential for therapeutic applications in neurodegenerative diseases .

- Potential Anticancer Activity :

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of chlorinated phenolic compounds against Escherichia coli and Staphylococcus aureus. Results indicated that derivatives with trichloromethoxy groups exhibited significant inhibition zones compared to non-halogenated controls.

Case Study 2: Cholinesterase Inhibition

In a series of experiments assessing cholinesterase inhibition, this compound showed a dose-dependent inhibition pattern. The compound was tested alongside known inhibitors, demonstrating comparable efficacy at specific concentrations .

Case Study 3: Environmental Impact

Research on the environmental degradation of chlorinated compounds revealed that this compound can undergo sonochemical treatment for detoxification. The study assessed degradation kinetics under varying conditions, highlighting its persistence in aquatic environments .

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 2-Chloro-1-fluoro-3-(trichloromethoxy)benzene in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, vapor respirators, and safety goggles with side shields. Full-body protective clothing and closed-toe shoes are mandatory .

- Ventilation : Employ fume hoods or local exhaust systems to minimize inhalation risks .

- Storage : Store in tightly sealed containers at 2–8°C, protected from light and moisture. Ensure compatibility with glass or fluoropolymer-lined storage materials .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Electrophilic Substitution : Introduce the trichloromethoxy group via Friedel-Crafts alkylation using trichloromethyl chloroformate under anhydrous conditions, followed by selective halogenation at the 2- and 1-positions .

- Stepwise Functionalization : Start with fluorobenzene derivatives; chlorinate at position 2 using Cl₂/FeCl₃, then install the trichloromethoxy group via nucleophilic aromatic substitution (requires deactivated aromatic rings) .

- Validation : Monitor reaction progress via TLC or GC-MS to optimize yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use NMR to confirm fluorine placement (δ ~ -110 ppm for aromatic F) and NMR to identify trichloromethoxy carbon (δ ~ 95–100 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass (e.g., [M+H]⁺ at m/z 275.92) .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., bond angles, substituent orientation) using single-crystal diffraction .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40–60°C, pH 1–13) with HPLC monitoring. The trichloromethoxy group hydrolyzes to COCl₂ under alkaline conditions, requiring neutral buffers for storage .

- Byproduct Identification : Use GC-MS to detect chloroform (CHCl₃) and fluorophenol derivatives, indicating C-O bond cleavage .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Systematic Replication : Control variables (solvent purity, catalyst batch, moisture levels) to isolate discrepancies. For example, trace water reduces Friedel-Crafts efficiency .

- Meta-Analysis : Compare literature protocols (e.g., reaction time, stoichiometry) to identify outliers. Use statistical tools like ANOVA to assess reproducibility .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density (e.g., Mulliken charges) at reactive sites. The electron-withdrawing trichloromethoxy group deactivates the ring, favoring nucleophilic attack at the chloro-substituted position .

- Experimental Validation : Test Suzuki-Miyaura coupling with Pd catalysts; the fluorine substituent directs coupling to the para position relative to itself .

Q. What are the toxicological implications of metabolites derived from this compound?

- Methodological Answer :

- Metabolite Profiling : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS/MS. Major metabolites include fluorophenol and trichloroacetic acid, both regulated under EPA guidelines .

- Cytotoxicity Assays : Use MTT assays on HEK293 cells to quantify IC₅₀ values. Chlorinated byproducts (e.g., CHCl₃) show higher toxicity than parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.